molecular formula C27H19ClN2O2 B306039 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B306039
M. Wt: 438.9 g/mol
InChI Key: ZIPFKFWCJSBEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that belongs to the class of benzochromene derivatives. It is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is not completely understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile in lab experiments is its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile. One possible direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthesis methods to improve its solubility and bioavailability may also be an area for future research.

Synthesis Methods

The synthesis of 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 2-hydroxy-3-(2-hydroxyphenyl)-4H-chromen-4-one with 2-chlorobenzyl chloride in the presence of potassium carbonate. The resulting compound is then reacted with potassium cyanide to obtain 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile.

Scientific Research Applications

2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C27H19ClN2O2

Molecular Weight

438.9 g/mol

IUPAC Name

2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C27H19ClN2O2/c28-23-11-5-2-8-18(23)16-31-24-12-6-4-10-20(24)25-21-14-13-17-7-1-3-9-19(17)26(21)32-27(30)22(25)15-29/h1-14,25H,16,30H2

InChI Key

ZIPFKFWCJSBEBX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4OCC5=CC=CC=C5Cl)C#N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4OCC5=CC=CC=C5Cl)C#N)N

Origin of Product

United States

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